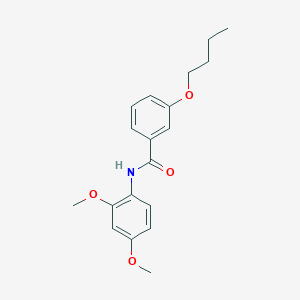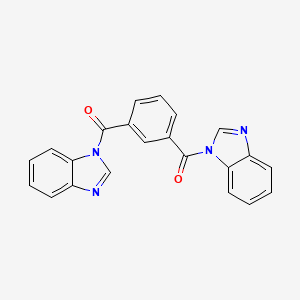
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide, also known as BDMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising anti-cancer properties. BDMC belongs to the family of benzamides, which are known to exhibit anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs).
Mécanisme D'action
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide exerts its anti-cancer effects by inhibiting the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. Histone deacetylation leads to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide promotes the accumulation of acetylated histones, leading to transcriptional activation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. In addition, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide is its specificity for HDACs, which makes it a promising candidate for cancer therapy. However, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has limited solubility in water, which can pose challenges for its use in in vivo studies. In addition, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has not been extensively studied for its toxicity and pharmacokinetics, which are important factors to consider for its clinical development.
Orientations Futures
Future research on 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide should focus on its pharmacokinetics and toxicity, as well as its efficacy in animal models of cancer. In addition, the development of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide analogs with improved solubility and potency could lead to the development of more effective anti-cancer agents. Finally, the combination of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide with other chemotherapeutic agents could enhance its anti-cancer effects and improve its clinical utility.
Méthodes De Synthèse
The synthesis of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzoic acid with butylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including amidation, acylation, and cyclization, to produce the final product. The overall yield of the synthesis process is around 30%.
Applications De Recherche Scientifique
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its anti-cancer properties, particularly in the treatment of breast cancer, colon cancer, and leukemia. In vitro studies have shown that 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide inhibits the activity of HDACs, leading to the accumulation of acetylated histones and subsequent transcriptional activation of tumor suppressor genes. 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Propriétés
IUPAC Name |
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-11-24-16-8-6-7-14(12-16)19(21)20-17-10-9-15(22-2)13-18(17)23-3/h6-10,12-13H,4-5,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSWYDBHQOQHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl [5-(3-chlorophenoxy)pentyl]malonate](/img/structure/B4942097.png)
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)
![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
![4-[(9-acridinylamino)methylene]-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4942112.png)

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B4942151.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4942163.png)
![5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid](/img/structure/B4942170.png)

![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4942179.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide](/img/structure/B4942188.png)
![(2R*,6S*)-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4942197.png)
